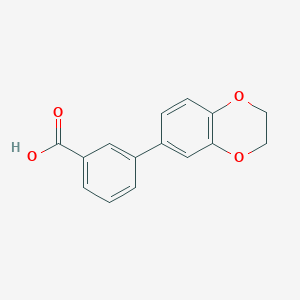
Tributyl(hexyl)phosphonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(hexyl)phosphonium tetrafluoroborate is a phosphonium-based ionic liquid. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(hexyl)phosphonium tetrafluoroborate can be synthesized through the reaction of tributyl(hexyl)phosphonium chloride with tetrafluoroboric acid. The reaction typically occurs under mild conditions, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include additional steps such as solvent extraction and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tributyl(hexyl)phosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Tributyl(hexyl)phosphonium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tributyl(hexyl)phosphonium tetrafluoroborate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence various molecular pathways, including catalytic cycles in organic reactions and ion transport in electrochemical systems .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylphosphonium tetrafluoroborate
- Tributyldecylphosphonium bromide
- Tetrabutylphosphonium hexafluorophosphate
- Tributylhexylphosphonium hexafluorophosphate
Uniqueness
Tributyl(hexyl)phosphonium tetrafluoroborate stands out due to its unique combination of thermal stability, low volatility, and solubility. These properties make it more suitable for high-temperature applications and processes requiring stable ionic liquids .
Properties
Molecular Formula |
C18H40BF4P |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
tributyl(hexyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C18H40P.BF4/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;2-1(3,4)5/h5-18H2,1-4H3;/q+1;-1 |
InChI Key |
WPUCPOSHQLVLOW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCC[P+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
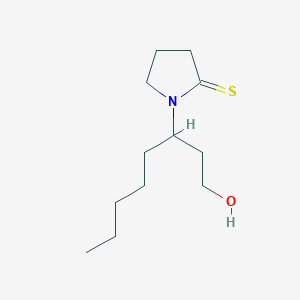
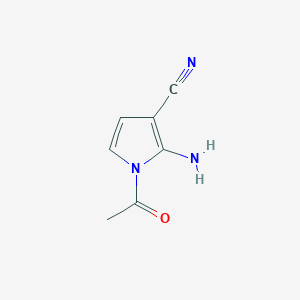
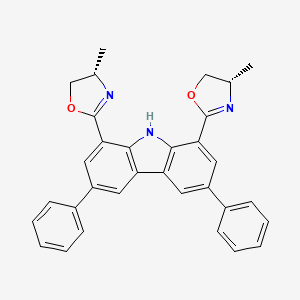
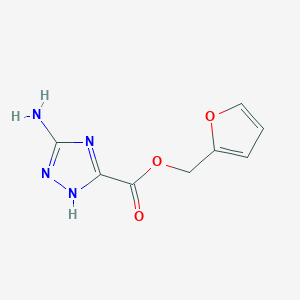
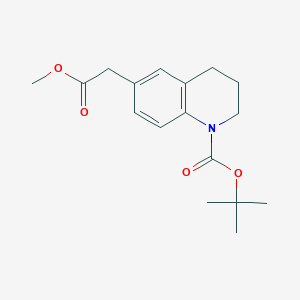
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)


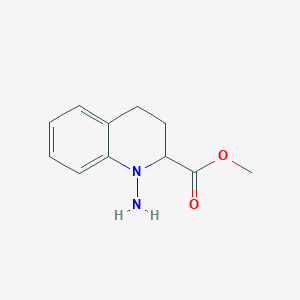
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
